Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate
CAS No.:
Cat. No.: VC18330062
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4S |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-10-22-13(17-12)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19) |
| Standard InChI Key | JFQJDJCJOIRJSC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. It features a unique thiazole ring structure, which includes sulfur and nitrogen atoms, along with a carbobenzyloxy (Cbz) protected amino group at the 2-position. This protection enhances the compound's stability and reactivity in various chemical environments. The molecular formula for Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate is C15H16N2O4S, and it has a molecular weight of approximately 300.35 g/mol .
Synthesis Methods
The synthesis of Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate typically involves multiple steps, starting from simpler thiazole derivatives. The process may include reactions such as alkylation to introduce the aminomethyl group, followed by protection with a carbobenzyloxy group. The specific conditions and reagents used can vary depending on the desired yield and purity.
Biological Activity
Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interaction with specific enzymes and pathways. For instance, it may inhibit enzymes crucial for bacterial cell wall synthesis or modulate pathways involved in cancer cell proliferation.
Antimicrobial Activity
The compound's antimicrobial properties are attributed to its ability to interact with bacterial enzymes. For example, it may target enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall formation.
Anticancer Activity
In anticancer research, Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate may act by inhibiting enzymes that promote cancer cell growth or by modulating apoptosis pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4-thiazolecarboxylate | Basic thiazole structure without Cbz protection | Lacks the protective Cbz group, affecting stability |
| Ethyl 2-(aminomethyl)thiazole-4-carboxylate | Contains aminomethyl but no Cbz | Different functional group positioning |
| Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate | Contains piperidine moiety | Additional cyclic structure enhances biological activity |
Research Findings and Applications
Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate is a valuable candidate in drug design and development due to its unique structural features and biological activities. Its ability to interact selectively with target biomolecules makes it promising for therapeutic applications.
Interaction Studies
Interaction studies have highlighted the compound's ability to bind selectively to target enzymes involved in critical biological pathways. For instance, its inhibition of specific enzymes has been documented, showcasing its potential as an antibacterial agent.
Pharmacological Profile
Investigations into its binding affinity with various proteins reveal insights into its pharmacological profile. The presence of the Cbz-protected amino group significantly influences the compound's reactivity and biological activity compared to similar compounds.
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